5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole

Phosphatase Inhibition TC-PTP Immunology

Sourcing inconsistently substituted oxazole derivatives risks failed cross-coupling yields and unreliable biological data. Secure this precisely characterized 2,5-diaryloxazole scaffold, validated as a high-yielding intermediate in HCV NS5A inhibitor synthesis (WO2011082077A1). • Critical building block: 92% reported conversion to 4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline. • SAR-ready probe: Documented TC-PTP inhibitory activity (IC₅₀ = 19,000 nM) with a para-bromo handle for late-stage functionalization. • Consistent quality: Routinely supplied at high purity with defined LogP (4.68-5.20) and TPSA (~69-72 Ų) for reliable analytical method calibration.

Molecular Formula C15H9BrN2O3
Molecular Weight 345.15 g/mol
CAS No. 118426-04-3
Cat. No. B171713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole
CAS118426-04-3
Synonyms5-(4-BROMO-PHENYL)-2-(4-NITRO-PHENYL)-OXAZOLE
Molecular FormulaC15H9BrN2O3
Molecular Weight345.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
InChIInChI=1S/C15H9BrN2O3/c16-12-5-1-10(2-6-12)14-9-17-15(21-14)11-3-7-13(8-4-11)18(19)20/h1-9H
InChIKeyHQFYSZAPVRHQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole: Core Properties and Procurement


5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole (CAS 118426-04-3) is a 2,5-diaryloxazole derivative characterized by a para-bromophenyl ring at the 5-position and a para-nitrophenyl ring at the 2-position of the central oxazole core . The compound has a molecular formula of C15H9BrN2O3 and a molecular weight of 345.15 g/mol, and it is typically supplied for research and development purposes at purities of 95-98% . Its structure combines an electron-withdrawing nitro group and an electron-donating bromo-substituent, which defines its unique physicochemical profile, including a calculated LogP of approximately 4.68-5.20 and a topological polar surface area (TPSA) of ~69.2-71.8 Ų [1]. This core heterocyclic scaffold is a well-known pharmacophore in medicinal chemistry, and the specific substitution pattern on this compound influences its reactivity in downstream synthetic transformations and its interaction with biological targets .

Substitution Risks: Why Analogs Cannot Replace This Oxazole


The specific substitution pattern of 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole is not arbitrary; it dictates its precise electronic properties, reactivity, and biological activity . The para-bromo substituent is a versatile handle for cross-coupling reactions, while the para-nitro group strongly influences the electron density of the oxazole ring and serves as a precursor for amine formation . This dual-functionality means that seemingly close analogs—such as the des-bromo analog 5-phenyl-2-(4-nitro-phenyl)-oxazole or the chloro analog 5-(4-chloro-phenyl)-2-(4-nitro-phenyl)-oxazole—exhibit fundamentally different reaction kinetics in synthetic sequences and can show orders-of-magnitude differences in biochemical binding affinities due to altered halogen bonding and steric effects [1]. Therefore, substituting a generic oxazole derivative for this specific compound in a validated protocol introduces high risk of experimental failure, whether in a multi-step chemical synthesis or a defined biological assay.

Quantitative Differentiation Guide


TC-PTP Inhibition Profile

5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole demonstrates specific, albeit modest, inhibitory activity against T-cell protein tyrosine phosphatase (TC-PTP), a key regulator in immune and oncogenic signaling [1]. In a standardized enzymatic assay measuring p-nitrophenol release from a pNPP substrate, this compound exhibited an IC50 value of 19,000 nM [2]. This activity provides a quantitative baseline that is distinct from its close structural analogs; for instance, the des-bromo derivative 5-phenyl-2-(4-nitro-phenyl)-oxazole would lack the bromine atom crucial for potential halogen bonding interactions with the enzyme's active site, which may significantly alter or abrogate binding . This data is critical for researchers seeking a well-characterized, albeit low-potency, chemical probe for TC-PTP or for establishing a baseline for future SAR studies.

Phosphatase Inhibition TC-PTP Immunology

Synthetic Yield Benchmark

A documented synthetic route to 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole via (4-bromophenyl)ethyne provides a benchmarked yield of approximately 31% . While this yield is modest, it establishes a clear performance baseline for this specific compound against which alternative synthetic methods can be measured. For instance, optimizing the cyclization step or employing alternative precursors like 2-amino-4-bromoacetophenone hydrochloride could potentially improve this yield . This data is essential for procurement teams to assess the feasibility and cost-effectiveness of custom synthesis versus purchasing the compound from commercial vendors .

Synthetic Methodology Oxazole Synthesis Reaction Yield

Nitro Group Reduction Efficiency

5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole functions as an efficient precursor to 4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline through the reduction of its para-nitro group [1]. A documented procedure using nickel and hydrazine hydrate achieves this transformation with a high yield of 92% within 1.5 hours [2]. This efficiency is a quantifiable advantage over other potential precursors, such as the des-bromo analog (which would yield a different final product) or the chloro analog (which would have a different reactivity profile for subsequent cross-coupling reactions) . The high yield demonstrates the compound's stability under reductive conditions and its value as a key intermediate in multi-step syntheses targeting a specific aniline derivative.

Chemical Transformation Amine Synthesis Reduction Chemistry

Physicochemical Profile vs. Analogs

5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole possesses a unique physicochemical signature that differentiates it from related analogs. It has a calculated LogP (a measure of lipophilicity) ranging from 4.68 to 5.20 and a topological polar surface area (TPSA) between 69.2 and 71.8 Ų [1]. For comparison, the des-bromo analog, 5-phenyl-2-(4-nitro-phenyl)-oxazole, would have a lower LogP (less lipophilic) and a slightly lower TPSA due to the absence of the bromine atom . Conversely, replacing the nitro group with a hydrogen atom (5-(4-bromo-phenyl)-2-phenyl-oxazole) would drastically reduce the TPSA and alter the compound's hydrogen-bonding capacity . These differences in LogP and TPSA are critical determinants of a compound's passive membrane permeability, solubility, and oral bioavailability, making the specific combination of functional groups on the target compound uniquely suited for certain biological applications where moderate lipophilicity and a defined polar surface area are required.

Physicochemical Properties Lipophilicity Drug-likeness

Commercial Purity Specification

Commercially available 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole is consistently supplied with a minimum purity of 95-98%, as specified by multiple vendors including AKSci (95%) and Leyan (98%) . This established purity benchmark is critical for ensuring reproducibility in research applications. While vendors may also offer similar oxazole derivatives, the specific purity guarantee for this CAS number ensures that researchers receive a material of known and consistent quality. This is in contrast to sourcing a less common analog or synthesizing the compound in-house, where purity may be lower or more variable, potentially introducing confounding impurities into sensitive biological assays or chemical reactions . The availability of a defined, high-purity commercial source reduces the need for costly and time-consuming in-house purification.

Chemical Purity Quality Control Research Material

Validated Application Scenarios


Chemical Probe for TC-PTP Studies

This compound is a suitable starting point for research programs investigating TC-PTP biology. Its documented, albeit weak, inhibitory activity (IC50 = 19,000 nM) provides a well-defined chemical probe with a known baseline for further structure-activity relationship (SAR) optimization [1]. The presence of the bromine atom offers a synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of analogs aimed at improving potency and selectivity .

Intermediate for Antiviral Drug Candidates

The compound is a critical intermediate in the synthesis of complex molecules with antiviral activity. It is explicitly described as a reactant in patent literature (e.g., WO2011082077A1) for the preparation of inhibitors targeting the Hepatitis C Virus (HCV) NS5A protein [2]. Its value is further substantiated by its high-yielding (92%) conversion to 4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline, an amine that can be used to build larger, more potent HCV inhibitors [3]. Researchers in antiviral drug discovery can confidently source this specific compound as a validated building block.

Building Block for Organic Electronics

The extended conjugated system and the presence of both electron-donating (bromophenyl) and electron-withdrawing (nitrophenyl) groups make 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole a compound of interest in materials science, particularly for the development of organic electronic materials . The bromine substituent is a versatile site for further polymerization or for attaching the molecule to surfaces, while the nitro group can modulate the electronic properties (e.g., HOMO-LUMO gap) of the resulting material .

Reference Standard for Analytical Methods

The compound's well-defined physicochemical properties (LogP ~4.68-5.20, TPSA ~69-72 Ų) and consistent commercial availability at high purity (95-98%) make it a suitable reference standard for calibrating analytical instruments like HPLC and LC-MS [4]. Researchers can use it to establish retention time and ionization efficiency benchmarks, particularly when developing methods for the separation and analysis of other diaryloxazole analogs or related heterocyclic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.